molecular formula C13H13NO B3119038 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one CAS No. 245728-56-7

1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one

Cat. No.: B3119038
CAS No.: 245728-56-7
M. Wt: 199.25 g/mol
InChI Key: VXJSXNVRKULXNP-UHFFFAOYSA-N
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Description

1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one is an organic compound with the molecular formula C13H13NO. It is characterized by a pyrrole ring attached to a phenyl group, which is further connected to a propanone moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one typically involves the condensation of 4-(1H-pyrrol-1-yl)aniline with propanone under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrole ring and phenyl group contribute to its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

    1-(4-(1H-pyrrol-1-yl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

    4-(1H-pyrrol-1-yl)benzaldehyde: Contains a benzaldehyde group instead of propanone.

    1-(4-(1H-pyrrol-1-yl)phenyl)methanol: Features a methanol group instead of propanone.

Uniqueness: 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-pyrrol-1-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJSXNVRKULXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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